molecular formula C10H8Br2O4 B095764 Dimethyl 2,5-dibromoterephthalate CAS No. 18014-00-1

Dimethyl 2,5-dibromoterephthalate

Cat. No. B095764
CAS RN: 18014-00-1
M. Wt: 351.98 g/mol
InChI Key: QXAFZEQRMJNPLY-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dibromoterephthalate is a chemical compound that is related to the family of phthalates, which are typically used as intermediates in the synthesis of more complex chemical entities. While the provided papers do not directly discuss Dimethyl 2,5-dibromoterephthalate, they do provide insights into the synthesis and properties of similar dibrominated phthalate compounds and their derivatives, which can be informative for understanding the chemical behavior of Dimethyl 2,5-dibromoterephthalate.

Synthesis Analysis

The synthesis of related dibrominated phthalate compounds involves multiple steps, including esterification and halogenation. For instance, the synthesis of 4,5-dicyano dimethyl phthalate, a compound structurally similar to Dimethyl 2,5-dibromoterephthalate, starts with 4,5-Dibromophthalic acid reacting with thionyl chloride in methanol, followed by a reaction with cuprous cyanide to yield the dicyano derivative . The optimal conditions for this synthesis were found to be a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-Dibromophthalic acid, resulting in a significant yield improvement over previously reported methods .

Molecular Structure Analysis

The molecular structure of Dimethyl 2,5-dibromoterephthalate would be characterized by the presence of two ester groups and two bromine atoms attached to a benzene ring. The related compound, dimethyl 5-(2-hydroxyethoxy)isophthalate, exhibits a structure with ester groups and an additional hydroxyethoxy substituent . The structure of these compounds influences their reactivity and physical properties, such as solubility and molecular weight.

Chemical Reactions Analysis

Dibrominated phthalates can undergo various chemical reactions, including nitration, as seen in the reaction of 3,4-dibromo-2,5-dimethylthiophene with nitric acid, which leads to the formation of brominated and nitrated products . These reactions can be sensitive to conditions such as the presence of catalysts and the choice of solvents. The Claisen rearrangement of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate is another example of the type of chemical transformation that dibrominated phthalates might undergo, indicating a potential for diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibrominated phthalates are influenced by their molecular structure. For example, hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate exhibit unusual molecular weight growth characteristics and are soluble in common organic solvents . The degree of branching and the presence of functional groups such as esters and bromine atoms affect properties like solubility, viscosity, and the potential for intramolecular reactions. The synthesis process of related compounds also suggests that the reaction conditions can significantly impact the yield and purity of the final product .

Scientific Research Applications

  • Si-Based Lithium-Ion Batteries : Cyclopentadithiophene and dimethyl terephthalate or terephthalic acid units, including 2,5-dibromoterephthalate, are used in Si-based lithium-ion batteries. The study highlights the use of these materials in enhancing the specific capacities and stability of lithium-ion batteries (Yao et al., 2017).

  • Synthesis Research : Research on the synthesis of compounds similar to Dimethyl 2,5-dibromoterephthalate, such as dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, has been investigated, focusing on reaction conditions and yields (W. Pen, 2014).

  • Thermochemical Properties : Studies on similar compounds, like 2,5-dimethyl-1-phenylpyrrole, involve determining thermochemical and thermodynamic properties using techniques like calorimetry and molecular orbital calculations (da Silva et al., 2010).

  • Dibromoterephthalic Acids in Viridin Research : The dimethyl esters of benzene-1,2,3,4-tetracarboxylic acid, a degradation product of viridin, have been synthesized with dibromoterephthalic esters playing a role in the structural elucidation (Blight et al., 1969).

  • Thermal Degradation Products Analysis : Thermal degradation products of related compounds like 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane have been analyzed, providing insights into thermal hazard assessments and safer storage conditions (Das et al., 2016).

  • Ligands in Gold(I) Chemistry : Dimethyl 5-aminoisophthalate, structurally similar to Dimethyl 2,5-dibromoterephthalate, has been used as a ligand in gold(I) chemistry, forming model complexes for macrocyclic gold compounds (Wiedemann et al., 2009).

  • Toxicity of Phthalate Esters : Research on Dimethyl phthalate's interaction with trypsin in vitro has been conducted to understand its potential toxicity and impact on human health (Wang et al., 2015).

  • Environmental Degradability : Studies on the degradability of dimethyl phthalate ester isomers by a Fusarium species isolated from mangrove sediment have shed light on the environmental fate of these compounds (Luo et al., 2009).

  • Synthesis of Metallophthalocyanines : Dimethyl 5-(phenoxy)-isophthalate substituted Zinc, Cobalt, Copper, and Nickel phthalocyanines have been synthesized and their antioxidant and antibacterial activities evaluated (AğirtaŞ et al., 2015).

Safety and Hazards

Dimethyl 2,5-dibromoterephthalate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dimethyl 2,5-dibromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFZEQRMJNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170919
Record name Dimethyl 2,5-dibromoterephthalate
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Molecular Weight

351.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,5-dibromoterephthalate

CAS RN

18014-00-1
Record name 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Record name Dimethyl 2,5-dibromoterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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